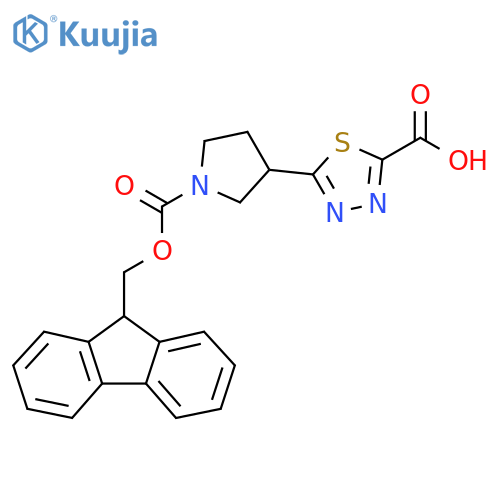

Cas no 2639460-04-9 (5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid)

2639460-04-9 structure

商品名:5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27782734

- 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

- 2639460-04-9

- 5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid

-

- インチ: 1S/C22H19N3O4S/c26-21(27)20-24-23-19(30-20)13-9-10-25(11-13)22(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,26,27)

- InChIKey: FZBSVESSUCFHEC-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=NN=C1C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1

計算された属性

- せいみつぶんしりょう: 421.10962727g/mol

- どういたいしつりょう: 421.10962727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 642

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 121Ų

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782734-10.0g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 10.0g |

$7742.0 | 2025-03-19 | |

| Enamine | EN300-27782734-0.5g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 0.5g |

$1728.0 | 2025-03-19 | |

| Enamine | EN300-27782734-5g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 5g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-27782734-5.0g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 5.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-27782734-0.05g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 0.05g |

$1513.0 | 2025-03-19 | |

| Enamine | EN300-27782734-1g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 1g |

$1801.0 | 2023-09-09 | ||

| Enamine | EN300-27782734-10g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 10g |

$7742.0 | 2023-09-09 | ||

| Enamine | EN300-27782734-0.1g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 0.1g |

$1585.0 | 2025-03-19 | |

| Enamine | EN300-27782734-1.0g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 1.0g |

$1801.0 | 2025-03-19 | |

| Enamine | EN300-27782734-0.25g |

5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid |

2639460-04-9 | 95.0% | 0.25g |

$1657.0 | 2025-03-19 |

5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2639460-04-9 (5-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬